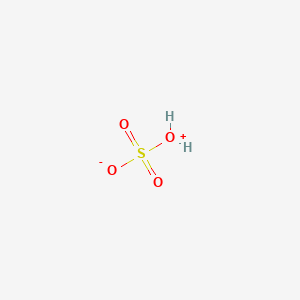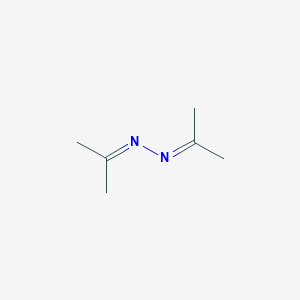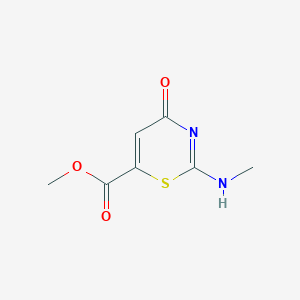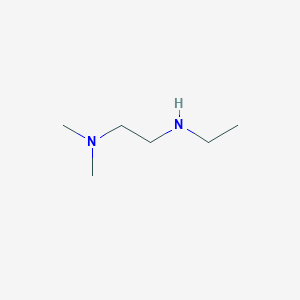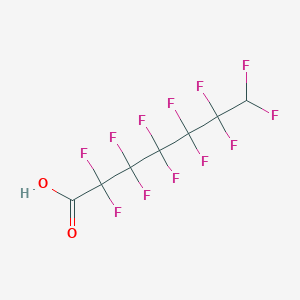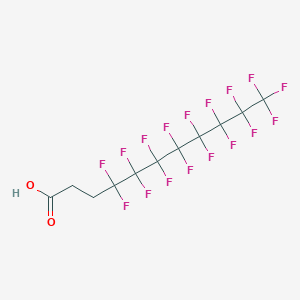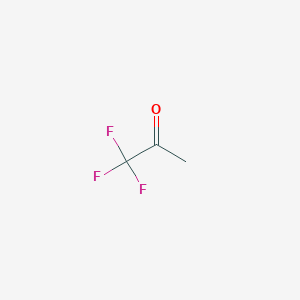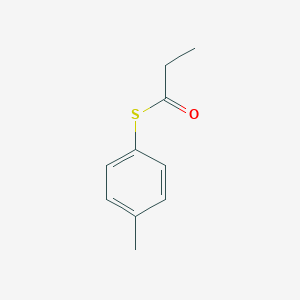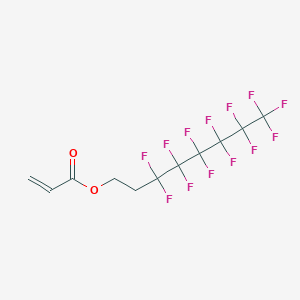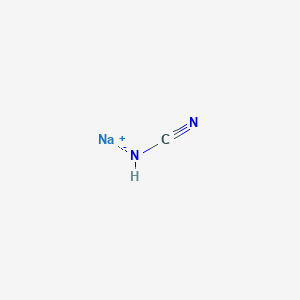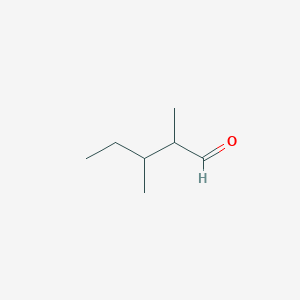
2,3-Dimethylpentanal
概要
説明
2,3-Dimethylpentanal is an organic compound with the molecular formula C7H14O. It is an aldehyde derived from pentane, where two methyl groups are attached to the second and third carbon atoms of the pentane chain. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
科学的研究の応用
2,3-Dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model compound to understand the mechanisms of aldehyde dehydrogenases.
Medicine: Research on this compound includes its potential use in the synthesis of pharmaceuticals. Its derivatives may possess biological activity that can be harnessed for therapeutic purposes.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor. It also finds applications in the manufacture of polymers and resins.
Safety and Hazards
2,3-Dimethylpentanal is classified as a flammable liquid and may cause an allergic skin reaction . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound . In case of skin contact, wash with plenty of water .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethylpentanal can be synthesized through the hydroformylation of 3-methyl-2-pentene. This process involves the reaction of 3-methyl-2-pentene with carbon monoxide and hydrogen in the presence of a rhodium carbonyl catalyst. The reaction is typically carried out at elevated temperatures (70-120°C) and pressures (200-400 bar) to achieve optimal yields .
Industrial Production Methods: In industrial settings, the hydroformylation process is scaled up using continuous flow reactors to ensure consistent production. The use of non-phosphine rhodium carbonyl catalysts is preferred due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to maximize the yield of this compound while minimizing by-products .
化学反応の分析
Types of Reactions: 2,3-Dimethylpentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dimethylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2,3-dimethylpentanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products:
Oxidation: 2,3-Dimethylpentanoic acid.
Reduction: 2,3-Dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2,3-dimethylpentanal involves its reactivity as an aldehyde. Aldehydes are electrophilic and can undergo nucleophilic addition reactions. The carbonyl carbon is the primary site of reactivity, where nucleophiles attack, leading to the formation of various products. In biological systems, aldehyde dehydrogenases catalyze the oxidation of this compound to its corresponding carboxylic acid, which is then further metabolized.
類似化合物との比較
2-Methylpentanal: Similar structure but with only one methyl group attached to the second carbon.
3-Methylpentanal: Similar structure but with the methyl group attached to the third carbon.
2,3-Dimethylbutanal: Similar structure but with a shorter carbon chain.
Uniqueness: 2,3-Dimethylpentanal is unique due to the presence of two methyl groups on adjacent carbon atoms, which influences its reactivity and physical properties. This structural feature makes it distinct from other aldehydes with single or non-adjacent methyl substitutions.
特性
IUPAC Name |
2,3-dimethylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHKXQAJUVXBDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022213 | |
| Record name | 2,3-Dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32749-94-3 | |
| Record name | 2,3-Dimethylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32749-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeraldehyde, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032749943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylpentanal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
